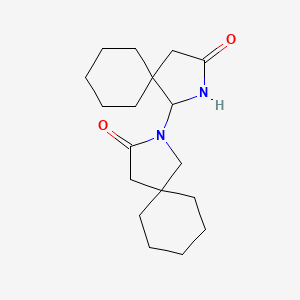
Bisgabalactam
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bisgabalactam, chemically known as 2,2’-Diaza[1,2’-bispiro[4.5]decane]-3,3’-dione, is a compound with the molecular formula C₁₈H₂₈N₂O₂ and a molecular weight of 304.4 g/mol . It is a derivative of gabalactam and is primarily used in pharmaceutical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bisgabalactam involves the reaction of specific lactam precursors under controlled conditions. The detailed synthetic routes and reaction conditions are proprietary and often customized based on the desired purity and yield .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Bisgabalactam undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of this compound .
Scientific Research Applications
Bisgabalactam has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical method development and validation.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a pharmaceutical impurity standard.
Industry: Utilized in the quality control processes during the commercial production of related compounds.
Mechanism of Action
The mechanism of action of Bisgabalactam involves its interaction with specific molecular targets and pathways. While detailed studies are ongoing, it is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Bisgabalactam is structurally similar to other lactam derivatives, such as:
- Gabalactam
- Pregabalin
- Other spirocyclic lactams
Uniqueness
What sets this compound apart from these similar compounds is its unique spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific research and industrial applications .
Properties
Molecular Formula |
C18H28N2O2 |
|---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
2-(3-oxo-2-azaspiro[4.5]decan-1-yl)-2-azaspiro[4.5]decan-3-one |
InChI |
InChI=1S/C18H28N2O2/c21-14-11-18(9-5-2-6-10-18)16(19-14)20-13-17(12-15(20)22)7-3-1-4-8-17/h16H,1-13H2,(H,19,21) |
InChI Key |
YOWCRHOUAVEZFP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CC(=O)N(C2)C3C4(CCCCC4)CC(=O)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















